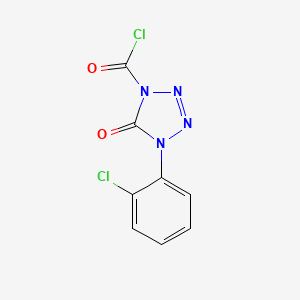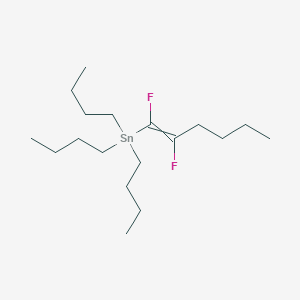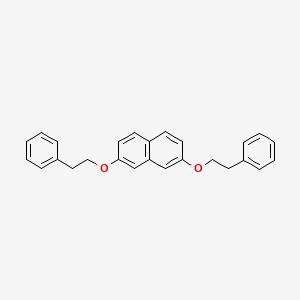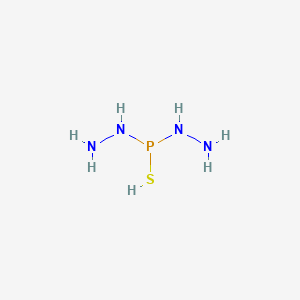![molecular formula C27H30O3 B12555280 4-(Pentyloxy)-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl CAS No. 192565-10-9](/img/structure/B12555280.png)
4-(Pentyloxy)-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pentyloxy)-4’-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two phenyl rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentyloxy)-4’-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1’-biphenyl typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two aryl halides in the presence of a palladium catalyst.
Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via an etherification reaction using pentanol and an appropriate leaving group.
Attachment of the Prop-2-en-1-yloxy Group: This step involves the reaction of the biphenyl derivative with an allyl halide under basic conditions to form the prop-2-en-1-yloxy group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the biphenyl core or the functional groups, leading to hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.
Reduction: Hydrogenation reactions can be carried out using hydrogen gas and a palladium catalyst.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(Pentyloxy)-4’-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1’-biphenyl can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology and Medicine
In biological and medical research, biphenyl derivatives are often studied for their potential pharmacological properties. They may exhibit activity against various biological targets, making them candidates for drug development.
Industry
In industry, such compounds can be used in the development of advanced materials, including liquid crystals and polymers. Their structural properties can impart desirable characteristics to these materials.
Mécanisme D'action
The mechanism of action of 4-(Pentyloxy)-4’-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1’-biphenyl depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in biological activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Pentyloxy)-4’-methoxy-1,1’-biphenyl: Lacks the prop-2-en-1-yloxy group.
4-(Pentyloxy)-4’-hydroxy-1,1’-biphenyl: Contains a hydroxyl group instead of the methoxy group.
4-(Pentyloxy)-4’-bromo-1,1’-biphenyl: Contains a bromine atom instead of the prop-2-en-1-yloxy group.
Uniqueness
The presence of both the pentyloxy and prop-2-en-1-yloxy groups in 4-(Pentyloxy)-4’-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1’-biphenyl imparts unique chemical properties, such as increased hydrophobicity and potential for diverse chemical reactions. These characteristics can make it more suitable for specific applications compared to its analogs.
Propriétés
Numéro CAS |
192565-10-9 |
|---|---|
Formule moléculaire |
C27H30O3 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
1-(4-pentoxyphenyl)-4-[(4-prop-2-enoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C27H30O3/c1-3-5-6-20-29-26-15-9-23(10-16-26)24-11-17-27(18-12-24)30-21-22-7-13-25(14-8-22)28-19-4-2/h4,7-18H,2-3,5-6,19-21H2,1H3 |
Clé InChI |
OVGDBXAZENFSFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrido[3,4-c][1,8]naphthyridine](/img/structure/B12555204.png)
![Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate](/img/structure/B12555211.png)
![Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)-](/img/structure/B12555222.png)








methanone](/img/structure/B12555267.png)
methanone](/img/structure/B12555291.png)
